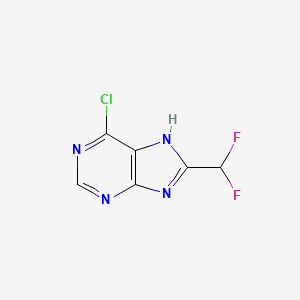

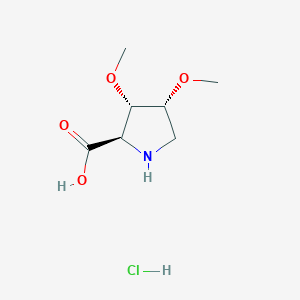

(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride, also known as DMPH, is a chiral building block that has gained significant attention in the field of organic chemistry due to its versatile applications. DMPH is used in the synthesis of various important compounds such as chiral amino alcohols, chiral lactams, and other biologically active molecules.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound plays a critical role in the synthesis of complex molecules and the study of molecular interactions. For instance, it is used in the synthesis of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, demonstrating its utility in generating compounds with specific conformational structures which have implications in biochemical research (C. Burgos et al., 1992)[https://consensus.app/papers/synthesis-biochemical-study-burgos/900efdf831885e7f9d7793abcd2377ef/?utm_source=chatgpt]. Additionally, its involvement in the photochemical dimerization of 2-aminopyridines and 2-pyridones underlines its importance in the formation of complex dimer structures through ultraviolet irradiation, offering insights into the manipulation of molecular configurations for various applications (E. Taylor & R. O. Kan, 1963)[https://consensus.app/papers/dimerization-2aminopyridines-2pyridones-taylor/886cdcd3d73f5719b385fafbad80f025/?utm_source=chatgpt].

Coordination Chemistry and Framework Structures

In coordination chemistry, the compound contributes to the development of metal-organic framework structures, showcasing its versatility in creating intricate networks for potential use in catalysis, storage, and separation technologies. Notably, it helps form 3D structures in coordination polymers of Ce(III) and Pr(III) with pyridine-2,6-dicarboxylic acid, highlighting the coexistence of water dimer and hexamer clusters within these frameworks (S. Ghosh & P. K. Bharadwaj, 2003)[https://consensus.app/papers/coexistence-water-dimer-hexamer-clusters-framework-ghosh/12b3f66176dc5d379e90d532e5ff844e/?utm_source=chatgpt]. This indicates its role in influencing the structural and functional aspects of coordination compounds.

Molecular Recognition and Self-Assembly

The compound's utility extends to molecular recognition and self-assembly processes, where it aids in the formation of hydrogen-bonded structures and complexes with significant stability. This is evident in studies involving the synthesis of N-alkyl-3-hydroxy-2(1H)-pyridinones and their iron(III) coordination complexes, demonstrating the compound's capacity to engage in complex formation with metal ions, thus impacting the design of new materials with specific properties (R. Scarrow & K. Raymond, 1988)[https://consensus.app/papers/synthesis-nalkyl3hydroxy21hpyridinones-coordination-scarrow/c3af028695f951e39b46d63ff3f0edee/?utm_source=chatgpt].

properties

IUPAC Name |

(2R,3S,4R)-3,4-dimethoxypyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-11-4-3-8-5(7(9)10)6(4)12-2;/h4-6,8H,3H2,1-2H3,(H,9,10);1H/t4-,5-,6-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRUVMFQSVTLNL-RWOHWRPJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CNC(C1OC)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CN[C@H]([C@@H]1OC)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R)-3,4-Dimethoxypyrrolidine-2-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-allyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2712373.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea](/img/structure/B2712376.png)

![[4-(1,3-Dioxolan-2-yl)phenyl]methanamine](/img/structure/B2712377.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2712384.png)

![3-(2-ethoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712390.png)

![N-(4-ethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2712392.png)

![5-[(4-chlorophenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2712394.png)

![Benzo[d]thiazol-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2712395.png)